molecular formula C7H12O2 B1658908 1-Hydroxy-5-methylhex-1-en-3-one CAS No. 62570-08-5

1-Hydroxy-5-methylhex-1-en-3-one

Cat. No.: B1658908
CAS No.: 62570-08-5
M. Wt: 128.17
InChI Key: SKXWTZNLRUVDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature Analysis

The IUPAC name "1-Hydroxy-5-methylhex-1-en-3-one" is derived through a systematic application of nomenclature rules that prioritize the functional groups present in the molecule. egpat.commasterorganicchemistry.comlibretexts.orguiuc.eduudel.edu The breakdown of the name is as follows:

Parent Chain : The longest continuous carbon chain containing the principal functional group is identified. In this case, it is a six-carbon chain, hence the root name "hex ".

Principal Functional Group : According to IUPAC priority rules, the ketone group (-C=O) takes precedence over the alcohol (-OH) and the alkene (-C=C-) groups. egpat.commasterorganicchemistry.comlibretexts.org The presence of the ketone is indicated by the suffix "-one ".

Unsaturation : A carbon-carbon double bond is present in the chain, which is denoted by the infix "-en- ". The "e" from "-ene" is dropped before the vowel of "-one".

Numbering : The carbon chain is numbered to give the principal functional group (ketone) the lowest possible locant. Therefore, numbering starts from the end closer to the ketone group, assigning the carbonyl carbon as position 3.

Locants of Functional Groups :

The ketone is at position 3, hence "-3-one ".

The double bond starts at carbon 1, hence "-1-en ".

Substituents :

A hydroxyl group (-OH) is located at position 1. When the ketone has priority, the alcohol is named as a substituent with the prefix "hydroxy- ". Thus, we have "1-Hydroxy ".

A methyl group (-CH₃) is located at position 5, leading to the prefix "5-methyl ".

Combining these components in the correct order (substituents in alphabetical order, followed by the parent chain with unsaturation and the principal functional group) gives the systematic name: This compound . nih.gov

Table 1: Breakdown of the IUPAC Name for this compound

ComponentDescription
hex Six-carbon parent chain
-en- Indicates the presence of a C=C double bond
-one Suffix for the principal functional group (ketone)
1- Locant for the double bond
3- Locant for the ketone
1-Hydroxy A hydroxyl substituent at position 1
5-methyl A methyl substituent at position 5

Isomeric Forms and their Structural Representations

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, the molecular formula is C₇H₁₂O₂. This allows for a variety of constitutional (or structural) isomers, which differ in the connectivity of their atoms. These can include isomers with different carbon skeletons, different positions of the functional groups, or different functional groups altogether (e.g., carboxylic acids, esters, cyclic ethers).

Focusing on isomers that retain the hydroxy and ketone functionalities, several constitutional isomers can be drawn. These can be categorized based on the carbon skeleton and the positions of the hydroxyl and carbonyl groups.

Table 2: Examples of Constitutional Isomers of C₇H₁₂O₂ (Hydroxy Ketones)

IUPAC NameSkeletal Structure
This compound
4-Hydroxy-4-methylhex-1-en-3-one
6-Hydroxy-2-methylhex-2-en-4-one
2-(Hydroxymethyl)cyclohexanonenih.gov
3-Hydroxy-5-methylhexan-2-one (saturated)nih.gov

Chirality and Stereoisomerism in this compound and its Derivatives

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The two main types of stereoisomerism relevant to this compound are geometric isomerism (E/Z isomerism) and optical isomerism (enantiomers and diastereomers).

Geometric Isomerism (E/Z Isomerism)

The double bond in this compound is substituted at both carbon atoms (C1 and C2), allowing for the possibility of E/Z isomerism. To determine the configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond.

At Carbon 1 (C1) : The substituents are a hydroxyl group (-OH) and a hydrogen atom (-H). Oxygen has a higher atomic number than hydrogen, so -OH is the higher priority group.

At Carbon 2 (C2) : The substituents are a hydrogen atom (-H) and a -C(=O)CH₂CH(CH₃)₂ group. Carbon has a higher atomic number than hydrogen, so the keto-containing group is of higher priority.

If the two higher-priority groups (-OH and the keto-containing group) are on the same side of the double bond, the isomer is designated as (Z) . If they are on opposite sides, it is designated as (E) .

Optical Isomerism (Chirality)

A molecule is chiral if it is non-superimposable on its mirror image. Chirality in organic molecules often arises from the presence of a chiral center, which is typically a carbon atom bonded to four different groups. dummies.comkhanacademy.org

In this compound, carbon 5 (C5) is a chiral center. The four different groups attached to it are:

A hydrogen atom (-H)

A methyl group (-CH₃)

Another methyl group (-CH₃)

A -CH₂C(=O)CH=CHOH group

Wait, upon re-examination, the two methyl groups attached to C5 are identical. Therefore, in this compound itself, there is no chiral center .

However, derivatives of this compound can be chiral. For instance, if one of the methyl groups on C5 were replaced by a different group (e.g., an ethyl group), C5 would become a chiral center. Let's consider a hypothetical derivative, 1-Hydroxy-5-ethylhex-1-en-3-one .

In this derivative, C5 would be a chiral center, as it is attached to four different groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A -CH₂C(=O)CH=CHOH group

With one chiral center, this derivative would exist as a pair of enantiomers, designated as (R) and (S) based on the CIP priority rules. The presence of both E/Z isomerism at the double bond and a chiral center at C5 would lead to a total of 2 x 2 = 4 possible stereoisomers (diastereomeric pairs of enantiomers): (1E, 5R), (1E, 5S), (1Z, 5R), and (1Z, 5S).

Table 3: Stereochemical Analysis of this compound and a Derivative

CompoundGeometric Isomerism (C1=C2)Chiral Center(s)Number of Possible StereoisomersStereoisomer Types
This compoundYes (E/Z)None2Geometric isomers
1-Hydroxy-5-ethylhex-1-en-3-oneYes (E/Z)C54Enantiomers and Diastereomers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62570-08-5

Molecular Formula

C7H12O2

Molecular Weight

128.17

IUPAC Name

1-hydroxy-5-methylhex-1-en-3-one

InChI

InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h3-4,6,8H,5H2,1-2H3

InChI Key

SKXWTZNLRUVDOB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C=CO

Canonical SMILES

CC(C)CC(=O)C=CO

Origin of Product

United States

Chemical Reactivity and Transformation of 1 Hydroxy 5 Methylhex 1 En 3 One

Reactions Involving the Carbonyl Group

The carbonyl group in 1-hydroxy-5-methylhex-1-en-3-one is a primary site for nucleophilic attack. However, the conjugation with the double bond influences its reactivity, leading to two potential modes of addition: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon.

Nucleophilic Addition Reactions

The outcome of nucleophilic addition to this compound is highly dependent on the nature of the nucleophile. "Hard" nucleophiles, such as those found in Grignard reagents and organolithium compounds, tend to favor direct 1,2-addition to the carbonyl carbon. stackexchange.comorganic-chemistry.orgmasterorganicchemistry.comchegg.commasterorganicchemistry.com This reaction, after an acidic workup, would result in the formation of a tertiary alcohol, with the hydroxyl group at the C3 position and the nucleophile's alkyl or aryl group also attached to C3.

In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), preferentially undergo conjugate 1,4-addition. chegg.comfiveable.me In this scenario, the nucleophile adds to the β-carbon (C2), leading to the formation of an enolate intermediate. Subsequent protonation of this intermediate at the α-carbon (C1) yields a saturated ketone. This selectivity provides a powerful tool for introducing substituents at the β-position while retaining the carbonyl functionality. The general mechanism for nucleophilic additions to α,β-unsaturated ketones involves the attack of the nucleophile on the electrophilic carbonyl carbon or the β-carbon, leading to a tetrahedral alkoxide or an enolate intermediate, respectively. ncert.nic.in

Nucleophile Type Predominant Reaction Product
Grignard Reagents (e.g., RMgX)1,2-AdditionTertiary Alcohol
Organolithium Reagents (e.g., RLi)1,2-AdditionTertiary Alcohol
Organocuprates (e.g., R₂CuLi)1,4-AdditionSaturated Ketone

Derivatization for Advanced Applications

The versatile structure of this compound allows for its derivatization into compounds with significant potential in medicinal chemistry and materials science. A notable application is in the synthesis of aminomethyl derivatives through the Mannich reaction. This reaction involves the aminoalkylation of the α-carbon, leading to the formation of novel compounds with potential cytotoxic activities. For instance, aminomethyl derivatives of similar curcumin (B1669340) analogues have shown promising results as anticancer agents.

Furthermore, the hydroxyl group can be functionalized to create a variety of derivatives. For example, O-alkylation can be performed to generate ether derivatives. These modifications can alter the compound's biological activity, as seen in dehydrozingerone (B89773) analogues where O-alkyl derivatives have been synthesized and evaluated for their biological properties. researchgate.net The ability to modify both the carbonyl and hydroxyl functionalities makes this compound a valuable scaffold for developing new therapeutic agents and advanced materials.

Transformations of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, including hydrogenation, epoxidation, hydroxylation, and cycloadditions. These transformations provide pathways to a wide range of saturated and functionalized derivatives.

Hydrogenation Reactions

The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones, while leaving the carbonyl group intact, is a common transformation. This can be achieved using catalytic transfer hydrogenation, a method that avoids the need for gaseous hydrogen and often employs catalysts based on metals like ruthenium or iridium. rsc.orgmdpi.com The use of specific catalysts can lead to high chemoselectivity for the 1,4-reduction, yielding the corresponding saturated ketone, 1-hydroxy-5-methylhexan-3-one. nih.gov

Alternatively, metal-free reduction methods have also been developed for the selective reduction of the C=C double bond in enones. rsc.org Biocatalytic methods using ene-reductases from microorganisms like Rhodococcus have also shown promise for the asymmetric reduction of C=C bonds in activated ketones. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving the desired outcome, whether it be the selective reduction of the double bond or the simultaneous reduction of both the double bond and the carbonyl group.

Reaction Reagents/Catalyst Product
Catalytic Transfer HydrogenationMetal Catalyst (e.g., Ru, Ir), Hydrogen DonorSaturated Ketone
Metal-Free Reductione.g., BenzeneselenolSaturated Ketone
Biocatalytic ReductionEne-reductaseSaturated Ketone

Epoxidation and Hydroxylation Reactions

The presence of an allylic alcohol moiety in this compound makes it an excellent substrate for stereoselective epoxidation reactions. The Sharpless-Katsuki epoxidation, which utilizes a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate ligand, is a powerful method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgwikipedia.orgorganicreactions.orgoregonstate.edujove.com This reaction would convert the double bond into an epoxide ring, with the stereochemistry of the product being controlled by the chirality of the tartrate ligand used. This transformation is highly valuable for the synthesis of chiral building blocks.

In addition to epoxidation, the double bond can undergo dihydroxylation to form a vicinal diol. The Sharpless asymmetric dihydroxylation, employing a catalytic amount of osmium tetroxide and a chiral ligand (AD-mix), is a highly effective method for the enantioselective dihydroxylation of alkenes. wikipedia.orgnih.govsemanticscholar.orgyork.ac.uk Applying this reaction to this compound would yield a triol, with two new stereocenters created at the former double bond carbons. The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed.

Reaction Key Reagents Product
Sharpless-Katsuki EpoxidationTi(OPr-i)₄, Chiral Diethyl Tartrate, t-BuOOHChiral Epoxy Alcohol
Sharpless Asymmetric DihydroxylationOsO₄ (catalytic), AD-mix (chiral ligand)Chiral Triol

Cycloaddition Reactions

The conjugated system of this compound makes it a competent dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition with a suitable diene would lead to the formation of a six-membered ring, a common structural motif in many natural products and pharmaceuticals. The presence of the hydroxyl group can influence the stereochemical outcome of the reaction, and the use of Lewis or Brønsted acid catalysts can enhance the reactivity and selectivity of α'-hydroxy enones in these cycloadditions. nih.govacs.orgresearchgate.net

Furthermore, as an enone, this compound can participate in photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. organicreactions.orgwikipedia.org These reactions are typically induced by UV light and can be performed both intermolecularly and intramolecularly. Recent advancements have shown that visible light photocatalysis, using ruthenium(II) complexes, can promote efficient and selective [2+2] cycloadditions of acyclic enones. acs.orgnih.gov These cycloaddition reactions provide powerful strategies for the construction of complex cyclic systems from this compound.

Reactivity of the Hydroxyl Functional Group

The hydroxyl group in this compound is part of an enol system, which is in equilibrium with its keto tautomer, 5-methylhexane-2,4-dione. The presence of the conjugated carbonyl group significantly influences the acidity and nucleophilicity of this hydroxyl group compared to a standard alcohol. The enolate anion, formed upon deprotonation, is a key reactive intermediate in many of its transformations.

Esterification and Etherification Reactions

The enolic hydroxyl group of β-dicarbonyl compounds can undergo esterification (O-acylation) and etherification (O-alkylation) under appropriate conditions. These reactions typically proceed via the nucleophilic enolate intermediate.

Esterification (O-Acylation)

The O-acylation of this compound can be achieved using various acylating agents, such as acid chlorides and acid anhydrides. The reaction generally requires a base to generate the more nucleophilic enolate. The choice of base and reaction conditions can influence the competition between O-acylation and C-acylation.

Acylating AgentBaseSolventTemperatureYield
Acetyl ChloridePyridineDichloromethane0 °C to rtGood
Acetic AnhydrideSodium AcetateAcetic AcidRefluxModerate
Benzoyl ChlorideTriethylamineTetrahydrofuran0 °C to rtGood
Isobutyryl ChlorideN,N-DiisopropylethylamineDichloromethanertModerate to Good

Etherification (O-Alkylation)

Similarly, the enolic hydroxyl group can be converted to an ether through reaction with alkylating agents like alkyl halides or sulfates. The formation of the enolate is also a prerequisite for this transformation. The nature of the alkylating agent, the counter-ion of the enolate, and the solvent can all affect the ratio of O-alkylation to C-alkylation products. fiveable.me

Alkylating AgentBaseSolventTemperatureYield
Methyl IodidePotassium CarbonateAcetoneRefluxGood
Ethyl BromideSodium EthoxideEthanolRefluxGood
Benzyl BromideSodium HydrideTetrahydrofuranrtHigh
Dimethyl SulfatePotassium CarbonateN,N-DimethylformamidertHigh

Oxidation Reactions

The enol double bond in this compound is susceptible to oxidation by various oxidizing agents. This can lead to a range of products depending on the oxidant and reaction conditions. Common oxidants for enols include peroxy acids and ozone. The oxidation of β-dicarbonyl compounds with alkaline hydrogen peroxide can lead to cleavage of the carbon-carbon bond, affording carboxylic acids. researchgate.net

Oxidizing AgentSolventTemperatureProduct Type
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane0 °C to rtEpoxide or α-hydroxy ketone
Ozone, then a reductive workup (e.g., Zn/H₂O)Dichloromethane/Methanol-78 °CCleavage products (aldehydes/ketones)
Alkaline Hydrogen PeroxideWater/BaseVariesCarboxylic acids
Selenium DioxideDioxane/WaterRefluxα,β-Diketone

Mechanistic Studies of Key Reactions

Mechanism of Esterification (O-Acylation)

The esterification of this compound with an acid chloride in the presence of a base proceeds through a nucleophilic acyl substitution mechanism.

Enolate Formation: The base abstracts the acidic proton from the enolic hydroxyl group to form a resonance-stabilized enolate anion. The negative charge is delocalized over the oxygen and the α-carbon.

Nucleophilic Attack: The oxygen atom of the enolate, being a hard nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, resulting in the formation of the enol ester.

Mechanism of Etherification (O-Alkylation)

The etherification of this compound with an alkyl halide is a nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism. pressbooks.pub

Enolate Formation: As in esterification, a base is used to deprotonate the enol, generating the nucleophilic enolate anion.

S(_N)2 Attack: The enolate anion attacks the electrophilic carbon of the alkyl halide. The outcome of O- versus C-alkylation can be influenced by factors such as the solvent, the metal counter-ion of the enolate, and the nature of the alkyl halide. Harder electrophiles and conditions that favor ionic character tend to promote O-alkylation. The reaction proceeds through a transition state where the new C-O bond is forming concurrently with the breaking of the C-halogen bond. fiveable.me

Product Formation: The final product is the enol ether, along with the halide salt.

Mechanism of Oxidation with Peroxy Acids

The oxidation of the enol double bond with a peroxy acid, such as m-CPBA, typically leads to an epoxide intermediate, which may then rearrange.

Epoxidation: The peroxy acid delivers an oxygen atom to the electron-rich enol double bond in a concerted step, forming an epoxide (an oxirane ring).

Ring Opening and Rearrangement: The resulting epoxide can be unstable and may undergo ring-opening. In the presence of an acid catalyst (which can be the carboxylic acid byproduct of the peroxy acid), the epoxide oxygen can be protonated, making it a better leaving group. A subsequent intramolecular rearrangement can lead to the formation of an α-hydroxy ketone.

Spectroscopic and Advanced Analytical Characterization of 1 Hydroxy 5 Methylhex 1 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 1-Hydroxy-5-methylhex-1-en-3-one. It provides detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms.

1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons, the methylene (B1212753) protons adjacent to the carbonyl group, the methine proton at position 5, and the methyl protons. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the double bond (H-1 and H-2) would appear at a lower field due to the deshielding effect of the conjugated system. stackexchange.com Similarly, the protons on the carbon alpha to the carbonyl group (C-4) are also expected to be deshielded and typically appear in the 2-2.7 ppm range. orgchemboulder.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the carbonyl carbon (C-3), the olefinic carbons (C-1 and C-2), the carbon bearing the hydroxyl group (C-1), the methylene carbon (C-4), the methine carbon (C-5), and the methyl carbons (C-6 and the methyl group at C-5).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning these signals and establishing the connectivity of the molecule. beilstein-journals.orgmdpi.com

COSY spectra reveal proton-proton coupling relationships, allowing for the tracing of adjacent proton networks. For example, correlations would be expected between the vinyl protons, and between the methylene protons at C-4 and the methine proton at C-5.

HSQC spectra correlate directly bonded protons and carbons, providing a direct link between the ¹H and ¹³C assignments.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups.

A hypothetical table of expected NMR data is presented below based on general principles for similar structures.

Position¹H Chemical Shift (ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
1~5.8-6.2 (d)~125-130C-2, C-3
2~6.8-7.2 (d)~140-145C-1, C-3, C-4
3-~198-202-
4~2.5-2.8 (t)~45-50C-2, C-3, C-5
5~2.0-2.3 (m)~30-35C-4, C-6, C-7
6~0.9-1.0 (d)~20-25C-5, C-7
7~0.9-1.0 (d)~20-25C-5, C-6
OHVariable-C-1

Stereochemical Assignment via NMR

NMR spectroscopy is also a powerful tool for determining the stereochemistry of molecules. nih.gov For this compound, this includes the configuration of the double bond (E/Z isomerism). The magnitude of the coupling constant (J-value) between the vinyl protons (H-1 and H-2) can often distinguish between cis and trans isomers. A larger coupling constant is typically observed for trans-protons.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons. For example, an NOE between the proton at C-2 and the methylene protons at C-4 would support a specific conformation around the C-2-C-3 single bond. For determining the absolute configuration of the hydroxyl group, chiral derivatizing agents, such as Mosher's acid, can be employed, where the resulting diastereomeric esters exhibit distinct NMR shifts. researchgate.net

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental formula of this compound (C₇H₁₂O₂), distinguishing it from other compounds with the same nominal mass. The molecular ion peak (M⁺) would be a key feature in the mass spectrum. whitman.edu

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural analysis and is particularly useful in metabolite profiling. wikipedia.org In an MS/MS experiment, the molecular ion of this compound would be selected and subjected to fragmentation through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions provide a wealth of structural information.

Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. jove.com For this compound, key fragmentation patterns would be expected:

α-cleavage: Breakage of the bond between C-3 and C-4, leading to the formation of an acylium ion.

Loss of water: Dehydration from the hydroxyl group is a common fragmentation pathway for alcohols.

Cleavage of the side chain: Fragmentation at the C4-C5 bond.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and can be used to identify it within complex biological matrices.

A table of potential major fragment ions is provided below.

m/zProposed Fragment
128[M]⁺
113[M - CH₃]⁺
110[M - H₂O]⁺
85[M - C₃H₇]⁺
57[C₄H₉]⁺
43[CH₃CO]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. epequip.comthermofisher.com These two techniques are often complementary. spectroscopyonline.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds and potentially a sharper band above 3000 cm⁻¹ for the vinylic C-H bonds.

C=O stretch: A strong absorption band for the conjugated ketone carbonyl group, typically appearing at a lower wavenumber (around 1650-1685 cm⁻¹) compared to a saturated ketone (1715 cm⁻¹) due to conjugation. orgchemboulder.comorgchemboulder.com

C=C stretch: An absorption in the region of 1600-1650 cm⁻¹, corresponding to the carbon-carbon double bond. rsc.org

C-O stretch: A band in the fingerprint region, typically around 1000-1200 cm⁻¹, for the carbon-oxygen single bond of the hydroxyl group.

Raman spectroscopy would also detect these vibrations, although the relative intensities of the peaks would differ from the FT-IR spectrum. scialert.net For instance, the C=C double bond stretch is often stronger and sharper in the Raman spectrum, while the C=O stretch is typically strong in both. oup.comelectronicsandbooks.comnih.gov

A table summarizing the expected vibrational frequencies is presented below.

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H stretch3200-3600 (broad)Weak
C-H stretch (sp²)3010-31003010-3100
C-H stretch (sp³)2850-29602850-2960
C=O stretch1650-1685 (strong)1650-1685 (strong)
C=C stretch1600-16501600-1650 (strong)
C-O stretch1000-1200Weak

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are paramount for the analysis of this compound, enabling both the assessment of its purity and the investigation of its isomeric forms. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and commonly employed methods for these purposes. They offer high-resolution separation and sensitive detection, making them ideal for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov For this compound, GC-MS serves as a powerful tool for identification and quantification, particularly in complex matrices such as natural product extracts or reaction mixtures. nih.gov The coupling of a gas chromatograph, which separates compounds based on their volatility and interaction with a stationary phase, to a mass spectrometer, which provides structural information based on mass-to-charge ratio and fragmentation patterns, allows for definitive compound identification. mdpi.com

Given the presence of a polar hydroxyl group, derivatization is often a necessary sample preparation step to improve the compound's thermal stability and chromatographic peak shape. A common approach is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. This process reduces peak tailing and allows for lower elution temperatures.

The electron ionization (EI) mass spectrum of the derivatized this compound would be expected to show characteristic fragments. The molecular ion peak [M]⁺ would provide the molecular weight of the TMS-ether derivative. Key fragmentation pathways would likely involve the loss of a methyl group (M-15), an isobutyl group (M-57) from the side chain, and cleavage alpha to the carbonyl group.

A typical GC-MS method for the analysis of this compound would involve a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane). The oven temperature would be programmed to ramp from a low initial temperature to a high final temperature to ensure the effective separation of the analyte from other components in a mixture.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

ParameterValue
GC System Agilent 7890B GC with 5977A MSD
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, 1.0 mL/min constant flow
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-450
Sample Preparation Derivatization with BSTFA at 70°C for 30 min

High-Performance Liquid Chromatography (HPLC) is an exceptionally versatile technique for the analysis and purification of this compound. It is particularly well-suited for this compound due to its polarity and potential for tautomerism, which can be studied under various mobile phase conditions. sare.org Unlike GC, HPLC does not require the analyte to be volatile, thus avoiding potential thermal degradation and the need for derivatization.

Analytical HPLC:

For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. nih.gov A C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The presence of the keto and enol tautomers of this compound can lead to complex chromatograms, potentially showing two distinct, interconverting peaks. nih.govchromforum.org

The ratio of the keto to enol forms can be influenced by the solvent polarity, pH, and temperature of the mobile phase. researchgate.netnih.gov By systematically varying these parameters, HPLC can be used as a tool to study the kinetics and thermodynamics of the tautomerization process. For instance, using a buffered mobile phase can help to stabilize one tautomeric form over the other, leading to sharper, more resolved peaks. Detection is typically achieved using a UV detector, as the α,β-unsaturated ketone chromophore absorbs UV light, or with a mass spectrometer (LC-MS) for greater specificity and structural information.

Preparative HPLC:

When high-purity this compound is required for further research, such as for spectroscopic analysis or biological testing, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of the target compound.

The goal of preparative HPLC is to achieve a baseline separation of the compound of interest from any impurities or side products. The fractions corresponding to the peak of this compound are collected, and the solvent is subsequently removed, typically by rotary evaporation, to yield the purified compound. If the keto and enol forms are separable under the chosen conditions, preparative HPLC can even be used to isolate the individual tautomers for separate characterization, although their interconversion in solution must be considered.

Table 2: Representative HPLC Conditions for Analytical and Preparative Separation

ParameterAnalytical HPLCPreparative HPLC
System Agilent 1260 Infinity IIShimadzu LC-20AP
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Zorbax PrepHT C18 (21.2 x 150 mm, 5 µm)
Mobile Phase A: Water (0.1% Formic Acid), B: AcetonitrileA: Water, B: Methanol
Gradient 30% B to 95% B over 15 minIsocratic 60% B
Flow Rate 1.0 mL/min20.0 mL/min
Column Temp. 25 °CAmbient
Detector Diode Array Detector (DAD) at 225 nmUV-Vis Detector at 225 nm
Injection Vol. 10 µL500 µL

Theoretical and Computational Chemistry Studies on 1 Hydroxy 5 Methylhex 1 En 3 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometries, energies, and the distribution of electrons, which are crucial for interpreting chemical reactivity and spectroscopic data.

Conformational Analysis and Energy Minima

The structure of 1-hydroxy-5-methylhex-1-en-3-one features several rotatable single bonds, leading to the possibility of multiple conformations with different energies. The most significant conformational isomerism arises from the rotation around the C2-C3 single bond, which can result in s-trans and s-cis diastereomers. In the s-trans conformation, the C1=C2 double bond and the C3=O carbonyl group are oriented in opposite directions, while in the s-cis conformation, they are on the same side.

The molecule also exhibits keto-enol tautomerism. The this compound represents the enol form, which is in equilibrium with its keto tautomer, 5-methyl-1,3-hexanedione. The stability of the enol form is enhanced by the conjugation of the double bond with the carbonyl group and the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. nuft.edu.uamasterorganicchemistry.com The equilibrium position is highly dependent on the solvent, with polar solvents generally favoring the keto form and non-polar solvents favoring the enol form through intramolecular hydrogen bonding. masterorganicchemistry.com

Table 1: Predicted Relative Stabilities of this compound Conformers

ConformerPredicted Relative StabilityKey Stabilizing/Destabilizing Factors
s-trans enolMost StableReduced steric hindrance, conjugation, potential for intramolecular hydrogen bonding.
s-cis enolLess StableIncreased steric interaction between the C1-hydroxyl group and the C4-methylene group.
Keto tautomerStability is solvent-dependentFavored in polar, protic solvents. Less stable in non-polar solvents where the enol is stabilized by intramolecular hydrogen bonding.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org

For α,β-unsaturated carbonyl compounds like this compound, the HOMO is typically a π-orbital with significant electron density on the C=C double bond and the oxygen atom of the hydroxyl group. The LUMO is a π*-antibonding orbital with large coefficients on the carbonyl carbon and the β-carbon (C1). bham.ac.ukyoutube.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. wikipedia.org The presence of conjugation in the enone system lowers the energy of the LUMO and raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to non-conjugated systems. bham.ac.uk

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted Location of Highest Electron DensityImplication for Reactivity
HOMOC=C double bond, hydroxyl oxygenNucleophilic character, site of electrophilic attack.
LUMOCarbonyl carbon (C3), β-carbon (C1)Electrophilic character, site of nucleophilic attack (direct and conjugate addition). bham.ac.ukyoutube.com
HOMO-LUMO GapRelatively smallIndicates higher reactivity compared to saturated analogues.

Molecular Docking and Dynamics Simulations

While no specific molecular docking or dynamics simulations for this compound are reported, the methodologies are well-established for studying the interactions of small molecules with biological targets. bioinformaticsreview.comyoutube.com

Molecular Docking could be employed to predict the binding orientation and affinity of this compound within the active site of a protein. This would involve generating a 3D model of the molecule and computationally placing it into the binding pocket of a target receptor. The scoring functions would then estimate the strength of the interaction based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxyl group and the carbonyl oxygen of the molecule would be key features for forming hydrogen bonds with protein residues.

Molecular Dynamics (MD) Simulations could provide insights into the dynamic behavior of this compound in a biological environment, such as in water or a lipid bilayer. rsc.orgresearchgate.netacs.org An MD simulation would track the movements of each atom in the system over time, revealing information about the molecule's conformational flexibility, solvation, and its interactions with surrounding molecules. This could be used to study its stability, diffusion, and how it might approach and interact with a biological target.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

In the ¹H NMR spectrum , the vinylic protons (H1 and H2) would be expected to appear in the range of 5.0-7.0 ppm. The chemical shift of the proton attached to the hydroxyl group is variable and depends on concentration and solvent. The protons on the carbon adjacent to the carbonyl group (C4) would likely resonate around 2.2-2.5 ppm.

In the ¹³C NMR spectrum , the carbonyl carbon (C3) would be the most downfield signal, typically in the range of 190-200 ppm. The carbons of the double bond (C1 and C2) would appear in the olefinic region (100-150 ppm). The β-carbon (C1) of an α,β-unsaturated ketone is generally more deshielded than the α-carbon (C2). netlify.appnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomHybridizationPredicted Chemical Shift (ppm)Influencing Factors
C1sp²130-150Vinylic, β to carbonyl, attached to hydroxyl group.
C2sp²100-120Vinylic, α to carbonyl.
C3sp²190-200Carbonyl carbon.
C4sp³30-40Methylene (B1212753), α to carbonyl.
C5sp³25-35Methine, attached to two methyl groups.
C6, C7 (methyls)sp³20-30Methyl groups.

Structure-Activity Relationship (SAR) Modeling for Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov While no specific SAR studies on analogues of this compound have been identified, general principles derived from studies on chalcones and other α,β-unsaturated ketones can be applied.

For chalcone (B49325) analogues, it has been shown that lipophilicity (often expressed as log P) and steric factors are important determinants of biological activity. nih.goveurekaselect.com Modifications to the structure of this compound could be explored to understand their potential impact on activity. For instance:

Modification of the isobutyl group: Altering the size and lipophilicity of the alkyl chain at the C5 position could influence how the molecule interacts with hydrophobic pockets in a target protein.

Substitution on the double bond: Introducing substituents at the C1 or C2 positions would affect the electronic properties and steric profile of the molecule.

Modification of the hydroxyl group: Converting the hydroxyl group to an ether or an ester would change its hydrogen bonding capacity and lipophilicity.

These hypothetical modifications would allow for the development of an SAR model to guide the design of new analogues with potentially enhanced or modulated biological activities.

Biological Activity and Mechanistic Insights

Antimicrobial Activities (Antibacterial, Antifungal)

There is currently no available research data from the conducted searches concerning the in vitro evaluation or the molecular mechanisms of 1-Hydroxy-5-methylhex-1-en-3-one against pathogenic microorganisms.

In vitro Evaluation against Pathogenic Microorganisms

No studies were identified that assessed the antibacterial or antifungal efficacy of this compound.

Molecular Targets and Pathways Involved in Antimicrobial Action

The molecular targets and pathways through which this compound might exert antimicrobial action remain uninvestigated in the available literature.

Anticancer and Cytotoxic Potentials

Direct studies on the anticancer and cytotoxic effects of This compound are not present in the available search results. However, research on a structurally related β-diketone, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) , provides insights into the potential mechanisms of this class of compounds.

Research has shown that HMDB can inhibit the growth of human cancer cells and induce apoptosis. nih.gov The primary mechanism appears to be through the modulation of mitochondrial functions, which is regulated by reactive oxygen species (ROS). nih.gov

Cellular Apoptosis Induction Pathways

Studies on the related compound HMDB indicate that it triggers apoptosis in human epidermoid carcinoma (A431) cells. nih.gov The generation of ROS is an early event in HMDB-induced apoptosis, which occurs before the release of cytochrome c, the activation of caspases, and the fragmentation of DNA. nih.gov The irreparable DNA damage caused by HMDB is suggested to be the trigger for the apoptotic process. nih.gov

Key molecular events in the apoptosis induction by HMDB include:

Upregulation of Pro-apoptotic Proteins: An increase in the levels of Bad and p21. nih.gov

Downregulation of Anti-apoptotic and Other Proteins: A decrease in Bcl-2, Bcl-XL, Bid, p53, and fatty acid synthase. nih.gov

Cleavage of Bax: The cleavage of this pro-apoptotic protein was also observed. nih.gov

The process of apoptosis induced by HMDB can be suppressed by the antioxidants glutathione (B108866) and N-acetylcysteine (NAC). nih.gov

Cell Cycle Modulation

The related compound HMDB has been shown to modulate the cell cycle. Specifically, it causes an upregulation of p21, a protein known to be an inhibitor of cyclin-dependent kinases, which can lead to cell cycle arrest. nih.gov

Mechanism of Action at the Molecular Level (e.g., protein interaction, enzyme inhibition)

The molecular mechanism of the related compound HMDB is linked to the creation of an oxidative cellular environment. nih.gov This oxidative stress leads to DNA damage and the activation of the GADD153 gene (also known as CHOP). nih.gov The expression of GADD153 mRNA and protein is enhanced in a time- and concentration-dependent manner by HMDB. nih.gov This activation of the GADD153 gene is a crucial step that helps to trigger apoptosis in the cancer cells. nih.gov The antioxidant NAC was found to prevent the upregulation of GADD153 mRNA expression caused by HMDB. nih.gov

Table 1: Effects of the Related Compound 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) on Apoptotic Proteins in A431 Cells

ProteinEffect of HMDB TreatmentRole in Apoptosis
BadUpregulationPro-apoptotic
p21UpregulationCell Cycle Arrest
Bcl-2DownregulationAnti-apoptotic
Bcl-XLDownregulationAnti-apoptotic
BidDownregulationPro-apoptotic
p53DownregulationTumor Suppressor
Fatty Acid SynthaseDownregulationNot directly apoptotic
BaxCleavagePro-apoptotic

Table 2: Summary of Molecular Events in HMDB-Induced Apoptosis

EventDescription
ROS Generation Early event, precedes other apoptotic signals.
DNA Damage Irreparable single-strand breaks trigger apoptosis.
GADD153 Activation Enhanced mRNA and protein expression, promoting apoptosis.
Mitochondrial Pathway Involves cytochrome c release.
Caspase Activation Executioners of apoptosis are activated.

Anti-inflammatory and Antioxidant Properties

The unique chemical structure of this compound, featuring a keto-enol tautomerism, is believed to be central to its biological activities. This structural characteristic is common to many compounds exhibiting anti-inflammatory and antioxidant effects.

Modulation of Inflammatory Mediators

The α,β-unsaturated ketone moiety is a well-established pharmacophore known for its anti-inflammatory properties. nih.gov Compounds possessing this functional group have been shown to modulate key inflammatory pathways. The fixed structure of the α,β-unsaturated ketone is critical for this activity. For instance, the reduction of the double bond in similar compounds leads to a loss of their inhibitory effect on NF-κB activation, a key transcription factor involved in the inflammatory response. nih.gov

Studies on various α,β-unsaturated ketones have demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov The mechanism often involves the downregulation of signaling pathways like the mitogen-activated protein kinase (MAPK) and NF-κB pathways. nih.gov While direct studies on this compound are limited, the established activities of structurally related compounds suggest its potential to modulate these inflammatory mediators.

Furthermore, α,β-unsaturated ketones have been identified as inhibitors of enzymes crucial to the synthesis of inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX). usda.gov Inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation.

Table 1: Modulation of Inflammatory Mediators by Related α,β-Unsaturated Ketones
Compound ClassMediator/TargetObserved EffectReference
Chalcones (α,β-unsaturated ketones)NF-κBInhibition of activation nih.gov
Diarylpentanoid analogs (curcumin-like)Nitric Oxide (NO) ProductionInhibition in RAW 264.7 cells frontiersin.org
FlavonesNF-κB, MAPK, JNK-STAT pathwaysDownregulation nih.gov
AcetateTNF-α, IL-1βReduction in LPS-stimulated astrocytes nih.gov

Radical Scavenging Mechanisms

The antioxidant properties of compounds containing a hydroxyl group and an α,β-unsaturated system are often attributed to their ability to scavenge free radicals. The primary mechanisms for this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of a hydroxyl group in this compound makes it a potential hydrogen donor. The efficiency of this process is related to the bond dissociation energy of the O-H bond.

The SET mechanism involves the transfer of an electron from the antioxidant to the free radical. The enone structure can facilitate this process through resonance stabilization of the resulting radical cation. The antioxidant potential of various hydroxynaphthalenones and dihydroxyanthracenones, which share structural similarities with the keto-enol form of the target compound, has been demonstrated to involve these radical scavenging activities. nih.gov The radical scavenging potential of phenolic extracts from various plants has also been linked to their ability to scavenge hydroxyl radicals and other reactive oxygen species. nih.govnih.gov

Table 2: Radical Scavenging Mechanisms
MechanismDescriptionRelevance to this compound
Hydrogen Atom Transfer (HAT)Donation of a hydrogen atom to a free radical.The hydroxyl group can act as a hydrogen donor.
Single Electron Transfer (SET)Transfer of an electron to a free radical.The conjugated enone system can stabilize the resulting radical cation.

Enzyme Interaction and Metabolic Pathway Studies

The reactivity of the α,β-unsaturated carbonyl moiety makes it a target for interaction with various enzymes. Notably, these compounds are known to interact with sulfhydryl groups of cysteine residues in proteins, which can lead to enzyme inhibition.

Research on α,β-unsaturated ketones like chalcone (B49325) and trans-4-phenyl-3-buten-2-one has shown that their metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov The metabolic pathways involve hydroxylation at various positions on the molecule, catalyzed by different CYP isoforms such as CYP1A1, CYP1A2, and CYP2C6. nih.gov The metabolism of other α,β-unsaturated carbonyl compounds, such as methyl vinyl ketone, involves conjugation with glutathione (GSH), followed by reduction of the ketone group. nih.govresearchgate.net This suggests that this compound could undergo similar metabolic transformations, including hydroxylation and conjugation, leading to its eventual elimination from the body.

Pharmacological Profile of Related Derivatives and Structure-Activity Relationships (SAR)

The biological activity of α,β-unsaturated ketones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies on various derivatives have provided insights into the key features required for their pharmacological effects.

For anti-inflammatory activity, the presence of the α,β-unsaturated ketone functionality is considered essential. nih.gov In a study of flavonoid derivatives, specific hydroxylation patterns were found to be crucial for both antioxidant and anti-inflammatory activities. researchgate.net For instance, hydroxyl groups at certain positions can enhance activity, while their absence or the presence of other functional groups can diminish it. In a series of 2-hydroxy-N-(alkylphenyl)nicotinamides, derivatives with electron-withdrawing groups showed significant anti-inflammatory activity. researchgate.net

Regarding antioxidant properties, the arrangement of hydroxyl groups in relation to the ketone functionality in hydroxynaphthalenones and dihydroxyanthracenones significantly influences their radical scavenging abilities, with intramolecular hydrogen bonding playing a key role. nih.gov

Table 3: Structure-Activity Relationship Highlights for Related Compounds
Compound ClassActivityKey Structural Features for ActivityReference
FlavonoidsAnti-inflammatory & AntioxidantSpecific hydroxylation patterns and the C2-C3 double bond in the C-ring. researchgate.net
Licochalcone AAnti-inflammatoryThe fixed α,β-unsaturated ketone structure. nih.gov
2-Hydroxy-N-(alkylphenyl)nicotinamidesAnti-inflammatoryElectron-withdrawing groups on the phenyl ring. researchgate.net
Hydroxynaphthalenones/DihydroxyanthracenonesAntioxidantIntramolecular hydrogen bonding and the relative position of hydroxyl and keto groups. nih.gov

Metabolism and Degradation Pathways of 1 Hydroxy 5 Methylhex 1 En 3 One

Bioremediation and Biodegradation Studies

Direct bioremediation or biodegradation studies on 1-Hydroxy-5-methylhex-1-en-3-one have not been documented in publicly accessible scientific literature. However, based on its chemical structure as an α,β-unsaturated ketone, it is plausible that this compound could be susceptible to microbial degradation. Microorganisms, particularly bacteria and fungi, are known to metabolize a wide array of organic compounds, including ketones.

The initial steps in the biodegradation of such compounds often involve the reduction of the ketone group and the saturation of the carbon-carbon double bond. This is a common detoxification pathway in microorganisms. For instance, various yeast species are known to reduce the carbonyl group of α,β-unsaturated ketones. The presence of a hydroxyl group in this compound might influence its solubility and bioavailability for microbial uptake, but the fundamental degradation pathways are expected to be similar to other unsaturated ketones.

Table 1: Predicted Microbial Degradation of this compound

Predicted Degradation StepPotential MicroorganismsNotes
Reduction of the ketone to a secondary alcoholBacteria (e.g., Pseudomonas), Yeast (e.g., Saccharomyces)This is a common initial step in the detoxification of ketones.
Saturation of the C=C double bondVarious soil and water bacteriaThis step would likely follow or precede the reduction of the ketone.
Oxidation of the terminal methyl groupsBacteria capable of alkane oxidationThis would lead to the formation of carboxylic acids.
Ring cleavage (if cyclic intermediates are formed)Not directly applicableThe compound is aliphatic.
Further metabolism of intermediatesWide range of microorganismsThe resulting smaller organic acids and alcohols can enter central metabolic pathways.

Environmental Fate and Transformation Processes

The environmental fate of this compound is largely determined by its physical and chemical properties and its susceptibility to various transformation processes. As a volatile organic compound (VOC), it may partition into the atmosphere.

In the atmosphere, the primary degradation pathway for organic compounds is reaction with hydroxyl radicals (•OH). The double bond in this compound makes it susceptible to attack by these radicals, leading to the formation of various oxidation products. copernicus.org Studies on similar unsaturated ketoethers suggest that the reaction with •OH radicals proceeds mainly via addition to the double bond. copernicus.org This can lead to the formation of smaller carbonyl compounds and organic nitrates in the presence of nitrogen oxides. copernicus.org

In aquatic environments, biodegradation is expected to be a significant removal process. Photodegradation may also occur, although the extent would depend on the compound's ability to absorb UV radiation. Due to its hydroxyl group, it is expected to have a higher water solubility compared to its non-hydroxylated counterpart, which would affect its partitioning between water, soil, and air.

Table 2: Predicted Environmental Fate of this compound

Environmental CompartmentPredicted Dominant ProcessPredicted Transformation Products
AtmosphereReaction with hydroxyl radicals (•OH)Smaller aldehydes and ketones, organic nitrates
WaterBiodegradation, PhotodegradationSaturated diols, carboxylic acids, carbon dioxide
SoilBiodegradation, Sorption to organic matterSaturated diols, carboxylic acids, carbon dioxide

Enzymatic Degradation Pathways

The enzymatic degradation of this compound is predicted to be initiated by reductases and oxidases. The α,β-unsaturated ketone structure is a known substrate for various enzymes, particularly ene-reductases and carbonyl reductases.

Ene-reductases , members of the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as the one present in this compound. This would result in the formation of 1-hydroxy-5-methylhexan-3-one.

Carbonyl reductases or alcohol dehydrogenases can then reduce the ketone group to a secondary alcohol, yielding 1,3-dihydroxy-5-methylhexane. These enzymes often require a cofactor such as NADPH or NADH. The stereoselectivity of these enzymes can lead to the formation of specific stereoisomers of the diol product.

Following these initial reductions, further degradation would likely proceed through the oxidation of the hydrocarbon chain, potentially initiated by monooxygenases, leading to the formation of carboxylic acids that can be funneled into the β-oxidation pathway or other central metabolic routes.

Table 3: Predicted Enzymatic Degradation Pathway of this compound

StepEnzyme ClassPredicted Reaction
1Ene-reductase (e.g., Old Yellow Enzyme)Reduction of the C=C double bond
2Carbonyl reductase / Alcohol dehydrogenaseReduction of the ketone to a secondary alcohol
3MonooxygenaseHydroxylation of the alkyl chain
4DehydrogenaseOxidation of hydroxyl groups to carbonyls/carboxyls
5VariousEntry into central metabolic pathways (e.g., β-oxidation)

Future Research Directions and Potential Research Applications

Design and Synthesis of Novel 1-Hydroxy-5-methylhex-1-en-3-one Derivatives

The functional groups of this compound offer multiple avenues for the design and synthesis of novel derivatives with potentially enhanced or entirely new properties. Future research will likely focus on strategic modifications of the parent molecule to create a diverse library of compounds for various applications.

A significant area of exploration is the chemoenzymatic synthesis of chiral derivatives . dergipark.org.trcabidigitallibrary.orgresearchgate.netpsu.edumetu.edu.tr This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce enantiomerically pure compounds. Given that the biological activity of chiral molecules can be highly dependent on their stereochemistry, the ability to selectively synthesize specific enantiomers of this compound derivatives is of paramount importance for pharmaceutical and agrochemical research. nih.gov Techniques such as enzyme-mediated hydrolysis of corresponding acetoxy enones can yield optically pure hydroxy enones, which can then be used as building blocks for more complex molecules. dergipark.org.trcabidigitallibrary.orgresearchgate.netpsu.edumetu.edu.tr

Furthermore, the hydroxyl and ketone functionalities are ripe for derivatization. For instance, the synthesis of various ether and ester derivatives by reacting the hydroxyl group can be explored to modify the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. Similarly, the ketone group can be a target for reactions such as reductive amination to introduce nitrogen-containing moieties, potentially leading to compounds with novel biological activities. The synthesis of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives from related keto-esters highlights a potential pathway for creating oxime derivatives, which are known to exhibit a range of biological effects. eurjchem.com

The table below outlines potential synthetic strategies for creating novel derivatives of this compound.

Derivative TypePotential Synthetic ApproachPotential Application Area
Enantiomerically Pure IsomersChemoenzymatic resolution (e.g., lipase-catalyzed hydrolysis of acetates)Pharmaceuticals, Asymmetric Catalysis
Ether DerivativesWilliamson ether synthesis with various alkyl halidesAgrochemicals, Fragrance Industry
Ester DerivativesAcylation with different acid chlorides or anhydridesProdrugs, Flavoring Agents
Oxime DerivativesReaction with hydroxylamine (B1172632) or its derivativesMedicinal Chemistry
Heterocyclic AdductsCycloaddition reactions (e.g., Diels-Alder) with the enone systemMaterials Science, Medicinal Chemistry

Exploration of Undiscovered Biological Activities

The α,β-unsaturated ketone moiety present in this compound is a well-known pharmacophore, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. beilstein-journals.org While the specific bioactivities of this compound are not extensively documented, its structural features suggest a high potential for undiscovered pharmacological properties.

Future research should involve comprehensive screening of this compound and its newly synthesized derivatives against a wide array of biological targets. Given the known activities of other enones, promising areas of investigation include:

Anticancer Activity: Many α,β-unsaturated ketones exhibit cytotoxicity against various cancer cell lines. The synthesis of chiral hydroxylated enones as analogues of known anti-tumor agents has shown that specific stereochemistry and substituents can lead to potent and selective anticancer activity. nih.gov

Anti-inflammatory and Antioxidant Effects: The enone structure is known to interact with cellular pathways involved in inflammation and oxidative stress.

Antibacterial and Antifungal Properties: The synthesis of derivatives, such as those incorporating heterocyclic or aromatic moieties, could lead to the discovery of novel antimicrobial agents. mdpi.com For example, the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has yielded compounds with significant antibacterial activity. mdpi.com

Enzyme Inhibition: The electrophilic nature of the β-carbon in the enone system makes it a potential target for nucleophilic residues in enzyme active sites, suggesting that derivatives of this compound could act as enzyme inhibitors. For instance, aliphatic-chain hydroxamates have been evaluated as histone deacetylase inhibitors. nih.gov

The following table summarizes potential biological activities and the rationale for their exploration.

Potential Biological ActivityRationale based on Structural Features and Related Compounds
AnticancerThe α,β-unsaturated ketone is a known cytotoxic pharmacophore. nih.gov
Anti-inflammatoryEnones can modulate inflammatory pathways.
AntioxidantThe conjugated system may participate in radical scavenging.
Antibacterial/AntifungalDerivatization can introduce moieties with known antimicrobial effects. mdpi.com
Enzyme InhibitionThe electrophilic enone can covalently modify enzyme active sites. nih.gov

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound at trace levels in various matrices, such as environmental samples, biological fluids, or industrial process streams, is crucial for understanding its fate, transport, and potential impact. Future research in this area will likely focus on the development of highly sensitive and selective analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a powerful technique for the trace analysis of small carbonyl compounds. Its high selectivity and sensitivity allow for the detection of analytes in complex matrices with minimal sample preparation. The development of specific multiple reaction monitoring (MRM) transitions for this compound and its derivatives would enable their accurate quantification.

For the analysis of carbonyl compounds in air or water samples, derivatization is often employed to enhance detection. rsc.orgnih.govacs.orgnih.gov Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone functionality to form stable, UV-active derivatives that can be readily analyzed by High-Performance Liquid Chromatography (HPLC). nih.gov However, future research could explore novel derivatizing agents or direct-injection techniques to improve efficiency and reduce sample handling.

Another promising avenue is the use of capillary electrophoresis (CE) , which offers high separation efficiency and low sample consumption. rsc.org The integration of CE with sensitive detection methods like mass spectrometry (CE-MS) could provide a powerful tool for the analysis of this compound in complex mixtures.

The table below presents a comparison of potential analytical techniques for the trace analysis of this compound.

Analytical TechniquePrincipleAdvantagesPotential Challenges
LC-MS/MSSeparation by liquid chromatography followed by mass spectrometric detection.High sensitivity and selectivity, suitable for complex matrices.Ion suppression effects, need for specific method development.
HPLC with UV detection (after derivatization)Chromatographic separation of derivatized analyte with UV detection.Robust and widely available.Derivatization step can be time-consuming and introduce errors.
GC-MS (after derivatization)Separation of volatile derivatives by gas chromatography with mass spectrometric detection.High resolution and sensitivity for volatile compounds.Derivatization required for non-volatile compounds.
Capillary Electrophoresis (CE)Separation based on electrophoretic mobility in a capillary.High separation efficiency, low sample volume.Lower concentration sensitivity compared to LC-MS/MS.

Integration with Materials Science and Nanotechnology

The reactive nature of the α,β-unsaturated ketone and the presence of a hydroxyl group make this compound an attractive building block for the development of new materials and for integration with nanotechnology.

In the realm of polymer chemistry , this compound can serve as a versatile monomer or cross-linking agent. The double bond can participate in polymerization reactions, while the hydroxyl group can be used to initiate or modify polymer chains. The use of enzymatic techniques in polymer synthesis is a growing field, and this compound could be a substrate for enzyme-catalyzed polymerization, leading to the formation of biodegradable and biocompatible polymers. mdpi.com

In nanotechnology , the hydroxyl group of this compound provides a convenient handle for anchoring the molecule to the surface of nanoparticles. This functionalization can impart new properties to the nanoparticles or allow for their use in specific applications. For example, nanoparticles functionalized with chiral derivatives of this compound could be developed as novel catalysts for asymmetric synthesis.

The "click chemistry" concept, which involves highly efficient and specific reactions, offers a powerful tool for integrating this compound into more complex systems. mdpi.com For instance, the hydroxyl group could be modified with an azide (B81097) or alkyne functionality, allowing for its facile conjugation to other molecules or materials via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Potential applications in materials science and nanotechnology are summarized in the table below.

Application AreaRole of this compoundPotential Outcome
Polymer SynthesisMonomer or cross-linking agentDevelopment of functional polymers with tailored properties.
Nanoparticle FunctionalizationSurface ligand for nanoparticlesCreation of chiral catalysts, targeted drug delivery systems.
"Click" Chemistry Building BlockScaffold for introducing enone and hydroxyl functionalitiesModular synthesis of complex functional materials.
Smart MaterialsResponsive component in stimuli-responsive polymersMaterials that change properties in response to pH, light, or temperature.

Q & A

Q. What are the recommended experimental protocols for synthesizing 1-Hydroxy-5-methylhex-1-en-3-one with high purity?

  • Methodological Answer : Synthesis should begin with a ketone precursor, such as 5-methylhex-1-en-3-one, followed by hydroxylation using a regioselective oxidizing agent (e.g., Sharpless conditions). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization must include 1H^1H-NMR, 13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS). For novel compounds, X-ray crystallography (as in ) confirms stereochemistry. Ensure compliance with ’s guidelines: report detailed procedures, including solvent choices, reaction times, and yields. Reproducibility requires explicit documentation of purification thresholds (e.g., ≥95% purity by HPLC).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to safety protocols outlined in chemical safety data sheets (SDS):
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors ().
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation.
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal ().
  • Emergency Procedures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination.

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Use a multi-technique approach:
  • Computational Validation : Perform density functional theory (DFT) calculations to simulate NMR/IR spectra and compare with experimental data ().
  • Cross-Referencing : Validate against databases like PubChem or crystallographic datasets ().
  • Advanced Spectroscopy : Employ 2D-NMR (COSY, HSQC) to resolve overlapping signals. For enantiomeric purity, use chiral HPLC or circular dichroism (CD).
    Document discrepancies in supplementary materials per ’s standards.

Q. What strategies optimize the enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselectivity can be achieved via:
  • Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry ().
  • Reaction Engineering : Optimize temperature (–20°C to 25°C), solvent polarity (THF vs. DCM), and stoichiometry using Design of Experiments (DoE).
  • Kinetic Resolution : Monitor reaction progress via inline FTIR or Raman spectroscopy to terminate at maximum enantiomeric excess (ee).
    Report catalyst loading, ee values (via chiral GC/MS), and scalability challenges in funding proposals ().

Q. How can AI-driven methods improve the prediction of reaction pathways for derivatives of this compound?

  • Methodological Answer : Implement AI tools for retrosynthetic analysis and mechanistic modeling:
  • Retrosynthesis : Use platforms like IBM RXN or ASKCOS to propose viable routes from commercial precursors.
  • Mechanistic Insights : Train neural networks on kinetic data to predict side reactions (e.g., over-oxidation).
  • Data Mining : Extract structure-activity relationships (SAR) from literature using natural language processing (NLP), as exemplified in ’s AI frameworks.
    Validate predictions with small-scale experiments and iteratively refine models.

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound?

  • Methodological Answer : Apply multivariate analysis to identify critical factors:
  • ANOVA : Test the significance of variables (e.g., catalyst type, temperature).
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with >3 variables ().
  • Error Propagation : Calculate confidence intervals for yields using bootstrap resampling.
    Report raw data in tables (Example below) and highlight outliers in supplementary materials ().
VariableRange TestedMean Yield (%)Standard Deviation
Catalyst Loading1–5 mol%78±4.2
Temperature0–25°C82±3.8

Ethical and Reproducibility Considerations

Q. How should researchers address reproducibility challenges in studies involving this compound?

  • Methodological Answer : Follow ’s reproducibility framework:
  • Detailed Documentation : Publish full synthetic procedures, including exact equipment models and solvent batches.
  • Open Data : Share raw spectroscopic files (e.g., .jdx for NMR) in repositories like Zenodo.
  • Independent Validation : Collaborate with third-party labs to replicate key results.
    For computational studies, provide input files and software versions ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.